molecular formula C29H44O3 B611643 Vatiquinone CAS No. 1213269-98-7

Vatiquinone

货号 B611643
CAS 编号: 1213269-98-7
分子量: 440.668
InChI 键: LNOVHERIIMJMDG-XZXLULOTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vatiquinone, also known as PTC743 or EPI-743, is a small molecule that is being developed for the treatment of mitochondrial diseases and other disorders characterized by high levels of oxidative stress and dysregulation of energy metabolism . It is the oxidation product of alpha tocotrienol, one of the E vitamers .


Molecular Structure Analysis

Vatiquinone has the chemical formula C29H44O3 . It belongs to the class of organic compounds known as diterpenoids, which are terpene compounds formed by four isoprene units .


Chemical Reactions Analysis

Vatiquinone, following oral administration, was found to be quickly and widely distributed throughout the body and cleared from most tissues by 24 hours post-dose . It was the dominant circulating component in rats and dogs but was minor in human subjects . There were no plasma metabolites that were more than 10% of total drug-related exposures in all species .


Physical And Chemical Properties Analysis

Vatiquinone has a molecular weight of 440.668 . It is an orally bioavailable small molecule . Further details about its physical and chemical properties are not explicitly mentioned in the search results.

科学研究应用

  1. Vatiquinone, a 15-lipoxygenase inhibitor, is in phase 3 development for mitochondrial disease and Friedreich ataxia. A study by Lee et al. (2022) found that vatiquinone does not have a clinically relevant effect on the pharmacokinetics of rosuvastatin, a breast cancer resistance protein substrate (Lee, Murase, Ma, & Thoolen, 2022).

  2. The efficacy of vatiquinone for Leigh syndrome, a severe neurological disorder, was questioned by Finsterer and Zarrouk-Mahjoub (2017) due to the lack of evidence from randomized controlled trials. They emphasized the need for more robust studies to confirm its therapeutic effects (Finsterer & Zarrouk-Mahjoub, 2017).

  3. A study by Williams et al. (2002) compared tibolone and hormone replacement therapy on coronary artery and myocardial function in ovariectomized atherosclerotic monkeys. This study, while not directly related to vatiquinone, provides insights into the broader context of treatments for mitochondrial diseases (Williams, Hall, Anthony, Register, Reis, & Clarkson, 2002).

  4. Shah (2013) conducted a Homoeopathic Pathogenetic Trial on Hydroquinone, suggesting its application for treating vitiligo. Though hydroquinone is different from vatiquinone, this research contributes to understanding related compounds in clinical applications (Shah, 2013).

  5. Božič et al. (2009) explored the enzymatic reduction of complex redox dyes using NADH-dependent reductase from Bacillus subtilis. This study is relevant for understanding the biochemical pathways that might intersect with vatiquinone's mechanism of action (Božič, Pricelius, Guebitz, & Kokol, 2009).

  6. Porter (2006) discussed the social implications of hydroquinone in a historical context. While this study focuses on hydroquinone, it provides background on the broader category of quinones, to which vatiquinone belongs (Porter, 2006).

  7. Li, Lee, and Johnson (2002) investigated how tert-butylhydroquinone (tBHQ) prevents hydrogen peroxide-induced apoptosis in IMR-32 cells. This study helps in understanding the antioxidant properties of related quinones, which may be applicable to vatiquinone (Li, Lee, & Johnson, 2002).

  8. A study by Azırak et al. (2022) on Thymoquinone's protective effects against valproic acid-induced nephrotoxicity in rats offers insights into the potential protective mechanisms of quinones, which could be relevant to vatiquinone's applications (Azırak, Tastemir Korkmaz, Bilgiç, Özgöçmen, & Özer, 2022).

  9. James et al. (2005) explored the interactions of mitochondria-targeted and untargeted ubiquinones with the mitochondrial respiratory chain and reactive oxygen species. This study is pertinent for understanding the mitochondrial effects of vatiquinone (James, Cochemé, Smith, & Murphy, 2005).

  10. Rifaioğlu et al. (2013) investigated the antioxidative and anti-inflammatory effects of thymoquinone in an acute bacterial prostatitis rat model. This study provides additional context for understanding the potential anti-inflammatory properties of quinones, including vatiquinone (Rifaioğlu, Nacar, Yuksel, Yonden, Karcıoğlu, Zorba, Davarcı, & Sefil, 2013).

  11. Motaghed, Al-hassan, and Hamid (2013) studied the regulation of gene expression levels in the estrogen metabolic and interferon pathways in MCF7 breast cancer cells by thymoquinone. This study is relevant for understanding how quinones like vatiquinone might interact with cellular pathways (Motaghed, Al-hassan, & Hamid, 2013).

  12. Njoo, Vodegel, and Westerhof (2000) explored depigmentation therapy in vitiligo universalis with topical 4-methoxyphenol and the Q-switched ruby laser. While this study is focused on a different compound, it provides insights into treatments for skin conditions, a potential area of application for vatiquinone (Njoo, Vodegel, & Westerhof, 2000).

  13. Sytykiewicz (2011) investigated the expression patterns of the glutathione transferase gene in maize seedlings under juglone-induced oxidative stress. This study contributes to the understanding of plant responses to quinones, which may have implications for vatiquinone's broader applications (Sytykiewicz, 2011).

  14. Zhang et al. (2019) studied mitophagy and its reduction of oxidative stress via the Keap1/Nrf2/PHB2 pathway after subarachnoid hemorrhage in rats, highlighting the importance of mitochondrial-targeted treatments in neurological conditions, a potential area for vatiquinone's application (Zhang, Wu, Budbazar, Zhu, Sun, Mo, Peng, Gospodarev, Tang, Shi, & Zhang, 2019).

  15. Yi et al. (2008) examined thymoquinone's inhibition of tumor angiogenesis and growth through suppressing AKT and extracellular signal-regulated kinase signaling pathways. This study provides insight into the anti-cancer potential of quinones, which might be relevant for vatiquinone (Yi, Cho, Yi, Pang, Rodriguez, Sethi, Aggarwal, & Liu, 2008).

  16. Hulchiy, Zhang, Cline, Hirschberg, and Sahlin (2012) researched the effects of long-term tibolone treatment on nuclear sex steroid hormone receptors and G-protein–coupled estrogen receptor-1 expression in the macaque uterus. While not directly related to vatiquinone, this research provides context for hormonal treatments and their impacts, which could be considered in vatiquinone studies (Hulchiy, Zhang, Cline, Hirschberg, & Sahlin, 2012).

  17. Mohammed, Ibrahim, Tajuddeen, Aliyu, and Isah (2019) reviewed the antidiabetic potential of anthraquinones, highlighting the therapeutic potential of quinones in treating diabetes. This review could offer insights for vatiquinone's potential in similar therapeutic areas (Mohammed, Ibrahim, Tajuddeen, Aliyu, & Isah, 2019).

  18. Huo, Wang, Liu, Ge, Gao, Peng, and Yan (2017) studied the effect of butin on a hydroquinone-induced vitiligo mouse model. This research may provide insights into the effects of vatiquinone on skin pigmentation disorders (Huo, Wang, Liu, Ge, Gao, Peng, & Yan, 2017).

  19. Sun, Ma, and Wang (2017) enhanced the production of hypocrellin A, a fungal perylenequinone, using ultrasound stimulation in submerged cultures of Shiraia bambusicola. This study provides insights into the production methods of quinones, which may be applicable to vatiquinone (Sun, Ma, & Wang, 2017).

  20. Pari and Sankaranarayanan (2009) investigated the antihyperglycemic effects of thymoquinone on key enzymes of carbohydrate metabolism in diabetic rats. This study provides insights into the potential metabolic effects of quinones like vatiquinone (Pari & Sankaranarayanan, 2009).

未来方向

Vatiquinone is currently in Phase III for Epilepsy . PTC Therapeutics has initiated the registration-directed Phase 3 MOVE-FA study evaluating Vatiquinone in children and young adults with Friedreich ataxia . The future of Vatiquinone seems promising, with ongoing clinical trials aiming for more specific and effective therapies .

属性

IUPAC Name

2-[(3R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trienyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h12,14,16,32H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOVHERIIMJMDG-XZXLULOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153231
Record name Vatiquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vatiquinone

CAS RN

1213269-98-7
Record name Vatiquinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vatiquinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11917
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vatiquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VATIQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O85FK9I0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
132
Citations
K Murase, L Lee, J Ma, R Barrett, M Thoolen - European Journal of Clinical …, 2022 - Springer
Purpose In this study, the drug-drug interaction potential of vatiquinone with cytochrome P450 (CYP) substrates was investigated in both in vitro and clinical studies. Methods The …
Number of citations: 3 link.springer.com
L Lee, K Murase, J Ma… - Clinical Pharmacology in …, 2023 - Wiley Online Library
… to determine the effect of vatiquinone on the pharmacokinetic … inhibition of BCRP by vatiquinone (half maximal inhibitory … , subjects received 400 mg of vatiquinone 3 times daily. On …
Number of citations: 1 accp1.onlinelibrary.wiley.com
J Ma, L Lee, B Yao, P Giannousis, M Thoolen, Q Ye… - Xenobiotica, 2023 - Taylor & Francis
… in vatiquinone metabolism in human (PTC internal data). Although vatiquinone inhibited … Vatiquinone is light sensitive, therefore vatiquinone and all related samples were handled …
Number of citations: 4 www.tandfonline.com
K O'Keefe, J Clemente - stockwatch.com
… vatiquinone, a potential treatment for Friedreich ataxia based on our Bio-e platform. Vatiquinone … Vatiquinone has been evaluated in a number of clinical studies and has demonstrated …
Number of citations: 3 www.stockwatch.com
J Finsterer, S Zarrouk-Mahjoub - Brain and …, 2018 - brainanddevelopment.com
… vatiquinone (30 mg/kg)[1]. We have the following comments and concerns. The main disadvantage of the study is that the effect of vatiquinone … due to an effect of vatiquinone? There …
Number of citations: 2 www.brainanddevelopment.com
K O'Keefe, J Clemente - trivano.com
… vatiquinone, a potential treatment for Friedreich ataxia based on our Bio-e platform. Vatiquinone … Vatiquinone has been evaluated in a number of clinical studies and has demonstrated …
Number of citations: 2 www.trivano.com
K O'Keefe, J Clemente - markets.ft.com
… vatiquinone, a potential treatment for Friedreich ataxia based on our Bio-e platform. Vatiquinone … Vatiquinone has been evaluated in a number of clinical studies and has demonstrated …
Number of citations: 0 markets.ft.com
P Jain, L Badgujar, JA Spoorendonk… - Value in …, 2022 - valueinhealthjournal.com
Objectives Friedreich Ataxia (FA) is a rare inherited autosomal recessive disease that causes progressive neurodegenerative changes and disability due to impaired muscle …
Number of citations: 0 www.valueinhealthjournal.com
K Dahal, RA Tourangeau-Young… - Cureus Journal of …, 2023 - cureus.com
… to Vatiquinone use. Discussion: This case illustrates one of the side effects of the novel experimental medication Vatiquinone … FA that are currently on or will be prescribed Vatiquinone. …
Number of citations: 3 www.cureus.com
Á Cores, N Carmona-Zafra, J Clerigué, M Villacampa… - Antioxidants, 2023 - mdpi.com
… Vatiquinone protects mitochondria in vitro from oxidant insults with an extreme potency (10 3 to 10 4 —fold over CoQ10 or idebenone). Moreover, it is orally absorbed and has a good …
Number of citations: 3 www.mdpi.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。